2,3-Dihydro-1-benzothiophene-2-carboxylic acid
Description
2,3-Dihydro-1-benzothiophene-2-carboxylic acid (CAS: 27916-82-1) is a bicyclic heteroaromatic compound featuring a benzothiophene core fused with a partially saturated dihydrothiophene ring. Its molecular formula is C₉H₈O₂S, with a molecular weight of 194.04 g/mol . It is commonly utilized in medicinal chemistry and materials science as a precursor for synthesizing biologically active derivatives or functionalized polymers. Commercial suppliers like Chembridge Corporation and Santa Cruz Biotechnology list it as a research-grade chemical, emphasizing its role in drug discovery and organic synthesis .
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCAVDGYZRSZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565510 | |
| Record name | 2,3-Dihydro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402936-71-4, 27916-82-1 | |
| Record name | 2,3-Dihydro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where a benzene derivative reacts with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophene ring into a sulfone derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
2,3-DHBTCA has the molecular formula , characterized by a bicyclic structure that includes a benzene ring fused to a thiophene ring. This compound features a carboxylic acid functional group, which enhances its reactivity and biological activity. Its melting point ranges from 112 to 113°C, and it is typically encountered as a stable powder at room temperature .
Chemistry
In the field of chemistry, 2,3-DHBTCA serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converting the thiophene ring into sulfone derivatives.
- Reduction : Forming dihydro derivatives.
- Substitution : Electrophilic substitution on the benzene ring to introduce various functional groups.
Biology
The biological applications of 2,3-DHBTCA are noteworthy, particularly in pharmacological research:
- Anti-Cancer Activity : Studies have shown that compounds similar to 2,3-DHBTCA exhibit significant inhibitory effects on cancer cell proliferation. In vitro studies indicate dose-dependent inhibition across various cancer cell lines.
- Mechanistic Insights : Research suggests that 2,3-DHBTCA may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, highlighting its potential as an anticancer agent .
Industrial Applications
Beyond academic research, 2,3-DHBTCA finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities .
Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of 2,3-DHBTCA on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer therapeutic agent.
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that 2,3-DHBTCA could modulate key signaling pathways involved in cell survival and death. The compound was found to interact with specific enzymes crucial for cancer metabolism.
Case Study 3: In Vivo Efficacy
In vivo studies using rodent models demonstrated that administration of 2,3-DHBTCA led to reduced tumor growth rates compared to control groups. These findings reinforce its potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 27916-82-1 | C₉H₈O₂S | 194.04 | Dihydrothiophene ring, carboxylic acid |
| 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | Not provided | C₁₀H₁₂O₂S | 212.27 | Tetrahydrothiophene ring, methyl substituent |
| Benzo[b]thiophene-2-carboxylic acid | 527-72-0 | C₉H₆O₂S | 178.21 | Fully aromatic benzothiophene core |
| 1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophene-2-carboxylic acid | 1895985-99-5 | C₉H₈O₄S | 212.23 | Sulfone group (S=O₂), dihydrothiophene ring |
| 2-Thiophenecarboxylic acid | 527-72-0 | C₅H₄O₂S | 128.15 | Monocyclic thiophene, carboxylic acid |
Key Observations :
- Substituent Influence : The methyl group in 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid increases hydrophobicity, which may enhance membrane permeability in biological systems .
- Oxidation State: The sulfone group in 1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene-2-carboxylic acid significantly elevates polarity and hydrogen-bonding capacity compared to the non-oxidized parent compound .
Key Findings :
- Medicinal Chemistry: Benzo[b]thiophene-2-carboxylic acid derivatives exhibit potent inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy .
- Material Science : The dihydrothiophene scaffold is leveraged in polymer synthesis due to its balanced rigidity and solubility .
- Biological Activity : Methyl-substituted tetrahydro derivatives show enhanced metabolic stability compared to dihydro analogs, as demonstrated in enzymatic assays .
Structure-Activity Relationships (SAR)
- Ring Saturation : Partial saturation (e.g., dihydro vs. tetrahydro) modulates electron density, affecting interactions with biological targets like enzymes or receptors .
- Functional Groups : The carboxylic acid group enables salt formation or conjugation with amines, critical for prodrug design .
- Oxidation State : Sulfone-containing derivatives exhibit higher aqueous solubility but reduced passive diffusion across biological membranes .
Notes
Safety Data: Limited safety information is available for this compound; users must consult material safety data sheets (MSDS) before handling .
CAS Number Discrepancies: Conflicting CAS numbers (e.g., 402936-71-4 in vs.
Research Gaps : Comparative pharmacokinetic studies of dihydro vs. tetrahydro derivatives are underrepresented in the literature.
Biological Activity
Overview
2,3-Dihydro-1-benzothiophene-2-carboxylic acid (C9H8O2S) is an organic compound that features a bicyclic structure consisting of a benzene ring fused to a thiophene ring. This unique configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The compound has been studied for its potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and other biochemical pathways.
The biological activity of this compound is attributed to its ability to interact with various biochemical targets:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling and metabolic processes.
- Cell Growth Inhibition : Studies indicate that it exhibits significant cell growth inhibitory effects across various cancer cell lines.
Anticancer Properties
Research has shown that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells by interfering with their metabolic pathways. For instance, compounds structurally similar to it have exhibited significant cytotoxic effects against breast and prostate cancer cell lines .
Anti-inflammatory Effects
The compound has also been noted for its potential anti-inflammatory properties. It may inhibit inflammatory cytokine production and modulate signaling pathways associated with inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Animal Models : In vivo studies using rodent models have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups, reinforcing its potential therapeutic applications .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H8O2S | Anticancer, Anti-inflammatory |
| Benzo[b]thiophene-2-carboxylic acid | C9H6O3S | Antitumor activity |
| 6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid | C10H10O2S | Enhanced hydrophobicity; potential for improved bioavailability |
| 4-(Dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid | C11H13NO2S | Affects solubility and reactivity; potential for CNS activity |
Q & A
Q. What are the key steps for synthesizing 2,3-Dihydro-1-benzothiophene-2-carboxylic acid with high purity?
Methodological Answer: Synthesis typically involves cyclization of thiophene precursors or functionalization of benzothiophene derivatives. Key considerations include:
- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) for cyclization to minimize side reactions.
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol for high purity .
- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dihydrobenzothiophene ring and carboxylic acid proton (δ ~12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.03 for C₁₀H₁₀O₂S) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state .
Q. What solvents are optimal for dissolving this compound?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents:
- Recommended Solvents : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol.
- Handling Note : Store solutions at -20°C to prevent degradation .
Q. How can researchers verify the stability of this compound under experimental conditions?
Methodological Answer:
Q. What are the primary research applications of this compound?
Methodological Answer:
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or anti-inflammatory agents via amide coupling .
- Material Science : As a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic structure .
Advanced Research Questions
Q. How can substituents on the benzothiophene ring impact electronic properties?
Methodological Answer:
Q. What advanced techniques resolve contradictions in reported synthetic yields?
Methodological Answer:
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
Methodological Answer:
Q. What strategies mitigate oxidation of the dihydrobenzothiophene ring during reactions?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under argon/nitrogen with degassed solvents.
- Antioxidants : Add 0.1% (w/w) butylated hydroxytoluene (BHT) to reaction mixtures .
Q. How can researchers cross-validate conflicting solubility data in literature?
Methodological Answer:
- Standardized Protocols : Use the shake-flask method with saturated solutions filtered through 0.22 µm membranes.
- Data Reconciliation : Compare results across solvents (e.g., DMSO, THF) using Hansen solubility parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
